Beta-Amyloid peptides are primarily produced through the proteolytic processing of amyloid precursor protein by enzymes known as beta-site amyloid precursor protein cleaving enzyme 1 and gamma-secretase. The classification of beta-amyloid peptides includes various isoforms based on their length, notably beta-amyloid 40 and beta-amyloid 42, with the latter being more prone to aggregation and associated with Alzheimer's disease pathology .
The synthesis of beta-amyloid (16-24) can be achieved through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This technique ensures high purity and yield.
Technical Details:
This method allows for precise control over the sequence and modifications, enabling researchers to study specific properties and interactions of beta-amyloid fragments .
The molecular structure of beta-amyloid (16-24) can be characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The peptide typically adopts a random coil conformation in solution but can transition to a beta-sheet structure upon aggregation.
Data:
The structural dynamics are critical for understanding how this fragment interacts with other molecules and contributes to amyloid fibril formation .
Beta-amyloid (16-24) participates in various chemical reactions primarily involving aggregation processes. These reactions are driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Technical Details:
The mechanism of action for beta-amyloid (16-24) involves its role in forming larger aggregates that disrupt neuronal function. Upon aggregation, these peptides can form insoluble fibrils that accumulate in brain tissue, leading to neuroinflammation and cell death.
Data:
Relevant Data:
Research has shown that alterations in pH can significantly impact the aggregation kinetics of beta-amyloid peptides, which is crucial for understanding their behavior in biological systems .
Beta-Amyloid (16-24) serves several important roles in scientific research:
Beta-amyloid (16-24) (KLVFFAED) constitutes a critical proteolytic fragment within the amyloidogenic cascade that defines Alzheimer's disease (AD) pathology. This segment spans the β-secretase cleavage site and the initial residues of the transmembrane domain within the amyloid precursor protein (APP). The amyloidogenic pathway involves sequential proteolysis of APP by β-secretase (BACE1) followed by γ-secretase. BACE1 cleavage generates soluble APPβ (sAPPβ) and a membrane-bound C99 fragment, which undergoes further processing by γ-secretase to release Aβ peptides of varying lengths, predominantly Aβ40 and Aβ42 [1] [2].
The hydrophobic core region (residues 16-24) directly influences γ-secretase processivity. Studies demonstrate that molecular interactions within this domain regulate the precision of γ-secretase cleavage, ultimately determining the Aβ42/Aβ40 ratio—a critical factor in amyloid aggregation propensity. Elevated Aβ42 production, driven by pathogenic mutations in APP or PSEN genes, correlates with increased deposition in senile plaques [2] [3]. The KLVFFAED sequence facilitates membrane anchoring of C99, positioning it optimally for γ-secretase activity within lipid bilayers. Structural analyses reveal that post-translational modifications (e.g., phosphorylation) or mutations in this region alter substrate presentation to γ-secretase, promoting the generation of longer, more amyloidogenic Aβ species [1] [4].
Table 1: Key Enzymes in Aβ(16-24) Generation and Function
Enzyme/Complex | Cleavage Site Relative to Aβ(16-24) | Biological Consequence |
---|---|---|
BACE1 (β-secretase) | N-terminal to residue 1 (Asp1) | Generates C99 fragment containing intact Aβ(16-24) domain |
γ-Secretase | C-terminal to residue 24 (within transmembrane domain) | Determines Aβ peptide length (Aβ40 vs Aβ42); regulated by Aβ(16-24) conformation |
ADAM10 (α-secretase) | Within Aβ(16-24) domain (Leu17-Val18) | Prevents intact Aβ formation; neuroprotective |
The Aβ(16-24) fragment, particularly the LVFFA motif (residues 17-21), serves as the primary molecular driver of amyloid self-assembly through hydrophobic clustering and π-stacking interactions. Biophysical studies establish that this pentapeptide constitutes the central hydrophobic cluster (CHC) essential for primary nucleation during Aβ aggregation. Mutagenesis experiments replacing Phe19 or Phe20 with alanine drastically reduce oligomerization kinetics and fibril stability [7] [9].
The sequence-specific propensity for β-sheet formation manifests in distinct aggregation pathways:
Table 2: Aggregation Parameters of Aβ(16-24) and Key Mutants
Sequence | Aggregation Rate Constant (kagg, h⁻¹) | Dominant Secondary Structure | Hydrophobic Moment (kcal·mol⁻¹) | Biological Consequence |
---|---|---|---|---|
Wild-type (KLVFFAED) | 0.48 ± 0.05 | β-sheet (78%) | 6.32 | Rapid fibril nucleation |
F19A-KLVFFAED | 0.07 ± 0.01 | Random coil (65%) | 4.15 | Loss of oligomer toxicity |
F20A-KLVFFAED | 0.09 ± 0.02 | β-turn (42%) | 4.28 | Delayed fibril formation |
E22Δ-KLVFFAED | 0.83 ± 0.09 | β-sheet (89%) | 6.30 | Enhanced fibril stability |
The Aβ(16-24) fragment exemplifies a canonical cross-β amyloid motif characterized by:
Table 3: Structural Parameters of Aβ(16-24) in Fibrillar States
Structural Feature | Value/Range | Experimental Method | Functional Implication |
---|---|---|---|
Inter-strand distance | 4.7 - 5.0 Å | ssNMR, Cryo-EM | Optimal H-bonding for β-sheet stability |
Side-chain rotation (Phe19) | χ1 = -65° ± 10°, χ2 = 85° ± 15° | ssNMR | Dictates steric zipper packing density |
Lys16-Glu22 salt bridge occurrence | 78% in parallel fibrils | MD simulations | Stabilizes in-register parallel alignment |
β-strand length | 9 residues (fully extended) | X-ray fiber diffraction | Maximizes amyloidogenic potential |
The structural duality of Aβ(16-24)—as both an independent amyloid-forming core and a modulator of full-length Aβ42 conformation—underscores its central role in AD pathogenesis. Pathogenic mutations within this segment (e.g., A673V) or flanking regions induce subtle conformational shifts that amplify aggregation kinetics by 3-5 fold. Notably, the protective A673T mutation reduces β-sheet propensity through steric hindrance and enhanced peptide solvation [2] [4]. These sequence-structure relationships establish Aβ(16-24) as a critical target for therapeutic interventions designed to block the initial nucleation events in amyloidogenesis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7